molecular formula C18H15P<br>(C6H5)3P<br>(C6H5)3P<br>C18H15P B044618 Triphenylphosphine CAS No. 603-35-0

Triphenylphosphine

Cat. No.: B044618
CAS No.: 603-35-0
M. Wt: 262.3 g/mol
InChI Key: RIOQSEWOXXDEQQ-UHFFFAOYSA-N
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Description

Triphenylphosphine, also known as triphenylphosphane, is an organophosphorus compound with the chemical formula ( \text{P(C}_6\text{H}_5\text{)}_3 ). It is a versatile reagent widely used in organic synthesis and as a ligand for transition metal complexes. This compound exists as relatively air-stable, colorless crystals at room temperature and dissolves in non-polar organic solvents such as benzene and diethyl ether .

Mechanism of Action

Target of Action

Triphenylphosphine (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C6H5)3, often abbreviated to PPh3 or Ph3P . It is widely used as a reagent in organic synthesis and as a ligand for transition metal complexes . It is also known to target mitochondria in cancer therapy .

Mode of Action

This compound interacts with its targets in various ways. For instance, it serves as a reducing agent in organic synthesis . It also acts as a ligand for transition metal complexes, including ones that serve as catalysts in organometallic chemistry . In cancer therapy, it is covalently linked to a pharmacophore of interest to deliver drugs specifically to mitochondria .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction . It also participates in the reduction of nitroarenes, amination of boronic acids with nitroaromatics, and deoxygenation of various phosphine oxides .

Pharmacokinetics

It is known that it is insoluble in water but dissolves in non-polar organic solvents such as benzene and diethyl ether . This suggests that its bioavailability may be influenced by its solubility and the nature of the solvent used.

Result of Action

The action of this compound results in various molecular and cellular effects. For example, it can enable the synthesis of aromatic aldehydes from aryl iodides and HCOOH . It can also facilitate the reduction of sulfonyl chlorides, leading to the synthesis of arylthiols . In cancer therapy, this compound-based mitochondria-targeting anticancer drugs have shown promising results .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a catalyst can enhance its reactivity . The temperature and the nature of the solvent used can also affect its efficacy . Moreover, it is relatively air-stable at room temperature, suggesting that it has good stability under normal environmental conditions .

Biochemical Analysis

Biochemical Properties

Triphenylphosphine has been found to interact with various biomolecules, particularly in the context of cancer cells . For instance, it has been used to improve the delivery efficiency of anti-cancer drugs . The nature of these interactions is primarily due to the lipophilic properties of this compound, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells .

Cellular Effects

This compound has been shown to have significant effects on cellular processes, particularly in cancer cells . It has been used to target the mitochondria of cancer cells, which have a higher membrane potential than normal cells . This allows for the selective delivery of chemotherapy drugs, reducing the toxic side effects caused by the lack of selectivity of traditional chemotherapy drugs .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its ability to target the mitochondria of cancer cells . It is believed that the lipophilic cations of this compound can pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells . This allows for the targeted delivery of chemotherapy drugs, potentially improving their anti-cancer effects .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been shown to be quite significant . In particular, this compound-based nanoparticles have been synthesized to improve the delivery efficiency of anti-cancer drugs . These nanoparticles have been shown to primarily accumulate in the mitochondria, and have higher antitumor activity .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, its use in the targeted delivery of chemotherapy drugs suggests that it may have a significant impact on the efficacy of these drugs .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Its ability to target the mitochondria suggests that it may have an impact on metabolic processes within these organelles .

Transport and Distribution

This compound is transported and distributed within cells via its lipophilic cations, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria . This is due to its lipophilic cations, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

In the laboratory, triphenylphosphine can be synthesized by reacting phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The reaction is typically carried out in an inert atmosphere to prevent oxidation:

[ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3 + 3 \text{MgBrCl} ]

Alternatively, this compound can be prepared by the reaction of phosphorus trichloride with chlorobenzene and sodium :

[ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Cl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3 + 6 \text{NaCl} ]

Industrial Production Methods

Industrial production of this compound typically involves the reaction between phosphorus trichloride, chlorobenzene, and sodium. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Triphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: this compound oxide.

    Reduction: Arylthiols and other reduced products.

    Substitution: Phosphonium salts.

Comparison with Similar Compounds

Triphenylphosphine can be compared with other similar compounds, such as:

This compound stands out due to its stability, versatility, and wide range of applications in organic synthesis and industrial processes.

Properties

IUPAC Name

triphenylphosphane
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InChI

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
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InChI Key

RIOQSEWOXXDEQQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C18H15P, Array, (C6H5)3P
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Related CAS

6399-81-1 (hydrobromide)
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DSSTOX Substance ID

DTXSID5026251
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Molecular Weight

262.3 g/mol
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Physical Description

Triphenyl phosphine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Odorless solid; Triboluminescent (emits light when fractured); [Merck Index] White odorless solid; [ICSC] White crystalline solid; [MSDSonline], ODOURLESS WHITE CRYSTALS.
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Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), MORE THAN 360 °C, 377 °C
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Flash Point

356 °F (NTP, 1992), 180 °C OC., 182 °C c.c.
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Solubility

Insoluble (NTP, 1992), FREELY SOL IN ETHER; SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID; LESS SOL IN ALCOHOL; PRACTICALLY INSOL IN WATER, SOL IN CARBON TETRACHLORIDE, Solubility in water, mg/l at 25 °C: 0.09 (very poor)
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Density

1.194 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.075 @ 80 °C/4 °C, 1.1 g/cm³
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Vapor Pressure

Vapor pressure, Pa at 50 °C: 0.017
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Color/Form

MONOCLINIC PLATELETS OR PRISMS FROM ETHER, WHITE CRYSTALLINE SOLID

CAS No.

603-35-0
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Melting Point

176 °F (NTP, 1992), 80.5 °C, 80 °C
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Synthesis routes and methods I

Procedure details

The 3-[4-(4,4-dimethyl-4-ethoxycarbonylbutoxy)phenoxy]propyltriphenylphosphonium bromide used as starting material was prepared by reacting triphenylphosphine in acetonitrile, at reflux, with ethyl 2,2-dimethyl-5-[4-(3-bromopropyloxy)phenoxy]pentanoate, itself obtained from ethyl 5-[4-(3-hydroxypropyloxy)phenoxy]pentanoate and bromine in acetonitrile in the presence of triphenylphosphine.
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3-[4-(4,4-dimethyl-4-ethoxycarbonylbutoxy)phenoxy]propyltriphenylphosphonium bromide
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Synthesis routes and methods II

Procedure details

Alternatively, compounds of formula (16) can be (a) treated with diphenylphosphorylazide and 1,8-diazabicyclo[5.4.0]undec-7-ene in a solvent such as, but not limited to toluene, at a temperature of about 0° C. to about 50° C.; and (b) treated with the asides obtained from step (a) with triphenylphosphine in a mixture of tetrahydrofuran and water and at about the reflux temperature of the solvent, to provide compounds of formula (18).
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Synthesis routes and methods III

Procedure details

Triphenylphosphine (27.0 g, 115 mmol) was added to a solution of 6-[2-(3-pyridin-3-ylpropoxy)ethyl]-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline (28.7 g, 76.9 mmol) in 1,2-dichlorobenzene (1 L). The reaction was heated at reflux temperature overnight. The dark red solution was cooled to room temperature and treated with 1N HCl (225 ml). A tan precipitate formed. The resulting mixture was concentrated in vacuo to yield a dark red/brown solid. This material was treated with 500 ml water and vigorously stirred. Excess triphenylphosphine and triphenylphosphine oxide formed as precipitates and were removed by vacuum filtration. The solid was washed with several portions of water followed by a final wash with dilute HCl (1:5, 1N HCl:water). The red/brown filtrate was collected, washed with ether (3×150 ml), and treated with 10% NaOH solution until the pH reached 12. The crude product formed as a tan precipitate and was collected by filtration. Purification of the crude material was accomplished by treatment (2×) with activated charcoal (Darco-G60) in refluxing methanol. The charcoal was removed by filtration. The desired product formed as a precipitate during concentration of the filtrate.
Quantity
27 g
Type
reactant
Reaction Step One
Name
6-[2-(3-pyridin-3-ylpropoxy)ethyl]-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To an oven-dried 50-ml autoclave liner were added 16.68 g of triphenylphosphine oxide (.06 mole) and 0.057 g of sulfur (.0018 mole). The solids were treated with 11.12 g of silicon tetrachloride (.066 mole) and the mixture was placed in an autoclave which was then charged to a pressure of 715 p.s.i.g. (48 atm.) with hydrogen. The mixture was heated to 250°C for 15 hours at a maximum pressure of 77 atm. After cooling and venting, the reaction mixture was worked up by first partitioning between warm 30% by weight aqueous sodium hydroxide solution and toluene. The aqueous layer was extracted once with toluene and the combined organic layers were washed with water and with brine and dried over anhydrous sodium sulfate. Filtration and solvent removal gave 13.66 g (86.9%) of crude triphenylphosphine, mp 68°-77° which contained 2% triphenylphosphine oxide and 3% triphenylphosphine sulfide by gas-liquid chromatographic (glc) analysis. Recrystallization from methanol gave 11.25 g (71%) of purified triphenylphosphine, mp 75°-9°, still containing 1-2% triphenylphosphine sulfide by glc analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods V

Procedure details

To an oven-dried 50-ml autoclave liner were added 16.68 g of triphenylphosphine oxide (.06 mole) and 0.057 g of sulfur (.0018 mole). The solids were treated with 11.12 g of silicon tetrachloride (.066 mole) and the mixture was placed in an autoclave which was then charged to a pressure of 715 p.s.i.g. (48 atm.) with hydrogen. The mixture was heated to 250°C for 15 hours at a maximum pressure of 77 atm. After cooling and venting, the reaction mixture was worked up by first partitioning between warm 30% by weight aqueous sodium hydroxide solution and toluene. The aqueous layer was extracted once with toluene and the combined organic layers were washed with water and with brine and dried over anhydrous sodium sulfate. Filtration and solvent removal gave 13.66 g (86.9%) of crude triphenylphosphine, mp 68°-77° which contained 2% triphenylphosphine oxide and 3% triphenylphosphine sulfide by gas-liquid chromatographic (glc) analysis. Recrystallization from methanol gave 11.25 g (71%) of purified triphenylphosphine, mp 75°-9°, still containing 1-2% triphenylphosphine sulfide by glc analysis.
Quantity
16.68 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
catalyst
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
715
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86.9%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of Triphenylphosphine?

A1: this compound has the molecular formula C18H15P and a molecular weight of 262.29 g/mol. It consists of a central phosphorus atom bonded to three phenyl groups in a trigonal pyramidal geometry. [] [https://www.semanticscholar.org/paper/0bc5aaa3e5b93e0de4bbf8792c71554253b728cb]

Q2: What spectroscopic techniques are commonly used to characterize this compound complexes?

A2: Common techniques include infrared (IR) spectroscopy, 31P nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction for single-crystal analysis. IR spectroscopy helps identify functional groups, 31P NMR provides information about the phosphorus environment, and X-ray diffraction reveals the solid-state structure. [, , , , ] [https://www.semanticscholar.org/paper/09ffbe2c913d52c8d0c9d8ddfdfd691e7deb3939] [https://www.semanticscholar.org/paper/061e2272df49e843ee24afa86d90d70c0300ec70] [https://www.semanticscholar.org/paper/0fd332cdf4306fa15ecbff13edea0cd003e53219] [https://www.semanticscholar.org/paper/00d2c5ace8cf6b06d10ab67338006c6f675d206f]

Q3: How does this compound interact with metal centers?

A3: this compound acts as a strong σ-donor and a weak π-acceptor ligand, forming stable complexes with various transition metals. This interaction often involves the donation of the lone pair of electrons on the phosphorus atom to the metal center's empty d-orbitals. [, , , ] [https://www.semanticscholar.org/paper/1055a951355481070d50cdf16e53777163528104]

Q4: What is the role of this compound in the Staudinger reaction?

A4: this compound reacts with azides in the Staudinger reaction, forming an iminophosphorane intermediate. This intermediate can then be hydrolyzed to yield a primary amine. [] [https://www.semanticscholar.org/paper/0ecb5a47088e0d36df8c7218ddc2746cd4cc4a50]

Q5: How does this compound influence the reactivity of metal-dioxygen complexes?

A5: In iridium dioxygen complexes, the steric bulk and electronic properties of this compound ligands can affect the rate of oxygen transfer to substrates like carbon monoxide, carbon dioxide, and sulfur dioxide. Bulky phosphine ligands hinder substrate access, while electron-rich phosphines slightly enhance the oxygen transfer rate. [] [https://www.semanticscholar.org/paper/12030b9f157a791a42e318c1f7aa91e302ebd6e2]

Q6: What types of reactions are catalyzed by this compound complexes?

A6: this compound complexes, particularly those with rhodium, palladium, and nickel, catalyze a wide range of reactions, including hydrogenation, carbonylation, isomerization, and cross-coupling reactions. [, , , , ] [https://www.semanticscholar.org/paper/04d86d4b9e13d05d13e68204288364d6b0afa4fe]

Q7: How is this compound used in olefin hydroformylation?

A7: this compound-rhodium complexes, such as HRh(CO)(PPh3)3, are widely employed as catalysts in olefin hydroformylation. They facilitate the addition of hydrogen and carbon monoxide to olefins, producing aldehydes. The presence of this compound ligands influences the activity and selectivity of the catalyst. [] [https://www.semanticscholar.org/paper/00b2d409f78d94aa024a779164666371059ebab4]

Q8: What are the advantages of using this compound-supported catalysts?

A8: Immobilizing this compound complexes on solid supports, like silica or magnetic nanoparticles, offers advantages in catalyst recovery and reusability. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused multiple times, improving process efficiency and reducing waste. [, ] [https://www.semanticscholar.org/paper/0347e956574e5b9fd7479971bae9df28b70ac699]

Q9: What is the stability of this compound in different environments?

A9: this compound is relatively air-stable as a solid but can undergo slow oxidation to this compound oxide in solution, especially in the presence of oxygen. Storage under an inert atmosphere is generally recommended. [] [https://www.semanticscholar.org/paper/00051c06b2baf94a26948c8feaab6977bbd0648c]

Q10: How does the solubility of this compound complexes affect their applications?

A10: this compound's solubility in various solvents influences its use in different reactions. While it exhibits good solubility in organic solvents like benzene and toluene, its low solubility in water necessitates modifications for aqueous-based applications. Hydrophilic derivatives like this compound m-trisulfonate (TPPTS) have been developed to address this limitation. [] [https://www.semanticscholar.org/paper/0465ee935c2ec8674887b2a1a16dd5d269f3859a]

Q11: How are this compound and its derivatives analyzed?

A11: Various analytical techniques, including IR, NMR, and X-ray diffraction, are used to characterize this compound and its complexes. Other methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can quantify this compound content in mixtures. [, , , , ] [https://www.semanticscholar.org/paper/0bc5aaa3e5b93e0de4bbf8792c71554253b728cb]

Q12: What are the environmental concerns related to this compound?

A12: While this compound is not considered highly toxic, its release into the environment should be minimized. Strategies for recycling and responsible waste management are essential to mitigate potential negative impacts. []

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